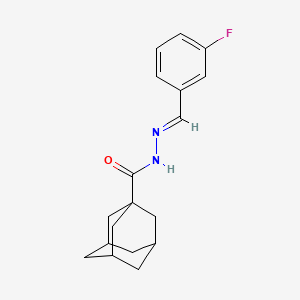

(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(3-fluorophenyl)methylideneamino]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c19-16-3-1-2-12(7-16)11-20-21-17(22)18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOFEZHEZYHOQE-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide is a compound derived from the adamantane framework, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a hydrazone linkage with a 3-fluorobenzylidene substituent, which plays a crucial role in its biological activity. The adamantane core contributes to the compound's stability and lipophilicity, enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazide-hydrazones, including derivatives of adamantane. For instance:

- Antibacterial Activity : Several hydrazide-hydrazone derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, compounds with the adamantane structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows promise against fungal pathogens such as Candida albicans. In vitro assays indicated moderate to strong antifungal activity, with some derivatives achieving notable inhibition .

Table 1: Antimicrobial Activity of Adamantane Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Moderate |

| This compound | Candida albicans | Strong |

Anticancer Activity

The anticancer potential of adamantane derivatives has been well-documented. Studies have shown that certain hydrazone compounds exhibit cytotoxic effects on various cancer cell lines:

- Cytotoxicity Assays : Compounds similar to this compound have been tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results indicated that some derivatives showed significant antiproliferative activity at concentrations around 100 μM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | Viability (%) at 100 μM |

|---|---|---|

| This compound | HeLa | 40.42 ± 0.38 |

| This compound | A549 | 19.62 ± 1.74 |

| This compound | MCF-7 | 34.13 ± 2.22 |

Enzyme Inhibition

Molecular docking studies have revealed that adamantane derivatives can act as inhibitors of various enzymes:

- Urease Inhibition : Some derivatives exhibited moderate urease inhibition potential, which is significant for treating conditions like urinary tract infections. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key active site residues .

Table 3: Urease Inhibition Potentials

| Compound | Urease IC50 (μM) |

|---|---|

| This compound | 25.0 |

Scientific Research Applications

The compound (1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide is a unique derivative of adamantane that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Physical Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 295.34 g/mol

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

- Anticancer Activity : Research indicates that derivatives of adamantane can inhibit certain enzymes involved in cancer progression. The fluorine atom may enhance the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells.

- Antimicrobial Properties : Compounds containing adamantane frameworks have shown promise in antimicrobial activity. The unique structure may disrupt microbial membranes or interfere with metabolic pathways.

Material Science

The robust nature of adamantane derivatives makes them suitable for use in advanced materials:

- Polymer Synthesis : The compound can serve as a monomer or crosslinker in polymer chemistry, leading to materials with enhanced thermal and mechanical properties.

- Nanotechnology : Its incorporation into nanomaterials can improve stability and functionality, particularly in drug delivery systems where controlled release is crucial.

Synthetic Intermediates

The compound can act as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its reactive functional groups allow for further modification, enabling the synthesis of more complex structures used in pharmaceuticals and agrochemicals.

- Catalytic Applications : The adamantane core may facilitate catalysis in organic reactions, providing a pathway for the development of new synthetic methodologies.

Case Study 1: Anticancer Research

In a study examining the inhibition of SUMO E1 enzyme by various adamantane derivatives, researchers found that compounds similar to this compound demonstrated significant anticancer activity through non-oncogene addiction pathways. This suggests that the compound could be further explored as a therapeutic agent against specific cancer types .

Case Study 2: Polymer Development

A recent investigation into the use of adamantane derivatives in polymer synthesis highlighted their ability to enhance the mechanical properties of thermoplastics. The incorporation of this compound into polycarbonate matrices resulted in materials with improved impact resistance and thermal stability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Adamantane-1-Carbohydrazide Derivatives

Key Observations :

- Heterocyclic Substituents : Pyridine-3-yl and nitrothiophen-2-yl derivatives exhibit enhanced antibacterial activity due to electron-withdrawing groups, which may stabilize the imine bond and improve target engagement .

- Crystallography : X-ray analyses confirm the E-configuration and planar geometry of the hydrazone linkage, critical for intermolecular interactions like hydrogen bonding and π-stacking .

Table 3: Antimicrobial and Enzymatic Inhibition Profiles

Key Observations :

- Antimicrobial Potency: Nitrothiophene and pyridine derivatives exhibit superior antibacterial activity compared to non-heterocyclic analogues, likely due to enhanced membrane penetration and target binding .

- Structural-Activity Relationships (SAR) : The adamantane core improves metabolic stability, while fluorine substituents fine-tune electronic properties and solubility, critical for optimizing pharmacokinetics .

Q & A

Q. Key Parameters :

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 185–190°C | |

| Solubility | Shake-flask (25°C) | DMSO: >50 mg/mL; HO: <0.1 mg/mL | |

| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |

Biological: How to evaluate antihypoxic activity in preclinical models?

Methodological Answer:

- Model : Male Wistar rats (200–250 g) in hermetically sealed chambers (1330 mL) with hypercapnic hypoxia .

- Dosage : Administer compound intraperitoneally at 1/10 LD (e.g., 10 mg/kg) vs. Mexidol (100 mg/kg) .

- Outcome Metrics : Survival time, blood O saturation (pulse oximetry), and lactate dehydrogenase (LDH) levels post-exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.